6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Overview
Description
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Building Blocks
The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde and its derivatives serve as versatile synthetic building blocks in organic chemistry, enabling the construction of complex heterocyclic compounds. Notably, these compounds are synthesized from commercially available pyrazoles through a series of steps that optimize for regiocontrolled construction, yielding high yields of desired products. This synthetic versatility is crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science (Lindsay-Scott & Rivlin-Derrick, 2019).
Novel Heterocycles and Biological Screening
The ability to generate novel heterocycles from this compound derivatives expands the substrate scope for biological screening. The creation of unique heterocyclic compounds through efficient synthetic methods, such as base-mediated one-pot heterocyclization, contributes to the discovery of new molecules with potential biological activities. These advancements not only enrich the chemical space but also provide new candidates for drug discovery and other biologically relevant applications (Avila, Solano, Haddadin, & Kurth, 2011).
Antimicrobial and Antifungal Activities
The synthesis of 2-pyrazolines and other derivatives from this compound has shown promising results in antimicrobial and antifungal screenings. These compounds, bearing benzenesulfonamide moieties and other functional groups, have been evaluated against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing the potential for developing new antimicrobial agents from these synthetic pathways (Hassan, 2013).
Mechanism of Action
Target of Action
A related compound, 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, has been identified as a pde4b inhibitor . PDE4B is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic AMP (cAMP), a messenger molecule involved in many biological processes.
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and death pathways . This compound’s impact on gene expression can lead to changes in the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes like RIPK1, leading to inhibition of their activity . This inhibition can prevent the downstream signaling events that lead to necroptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of necroptosis and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit necroptosis without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its metabolism may lead to the formation of active or inactive metabolites, which can further influence its biochemical properties . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCHPXADXEUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474375 | |
Record name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-63-9 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623565-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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